6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Physicochemical profiling Solubility optimization Reaction design

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heteroaromatic compound that incorporates a bromine atom at the 6‑position of the fused [1,2,4]triazolo[1,5‑a]pyridine bicycle and a carboxylic acid group at the 2‑position. This dual‑functionality architecture enables sequential, orthogonal functionalization – the bromine participates in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) while the carboxylic acid serves as a handle for amide or ester formation without protection/deprotection interference.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.032
CAS No. 1159811-36-5
Cat. No. B2372791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
CAS1159811-36-5
Molecular FormulaC7H4BrN3O2
Molecular Weight242.032
Structural Identifiers
SMILESC1=CC2=NC(=NN2C=C1Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-6(7(12)13)10-11(5)3-4/h1-3H,(H,12,13)
InChIKeyKRMYPFQROFUWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid (CAS 1159811-36-5): A Regiospecifically Halogenated Triazolopyridine Building Block for Multi-Vector Derivatization


6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heteroaromatic compound that incorporates a bromine atom at the 6‑position of the fused [1,2,4]triazolo[1,5‑a]pyridine bicycle and a carboxylic acid group at the 2‑position. This dual‑functionality architecture enables sequential, orthogonal functionalization – the bromine participates in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) while the carboxylic acid serves as a handle for amide or ester formation without protection/deprotection interference . The compound is commercially available at ≥95% purity (HPLC) and has a molecular formula of C₇H₄BrN₃O₂ (MW 242.03 g mol⁻¹) .

Why Generic Substitution Fails: The Impact of Bromine Position on Reactivity and Physicochemical Profile of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid


Despite sharing an identical molecular formula with its 5‑bromo, 7‑bromo, and 8‑bromo isomers, 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine‑2‑carboxylic acid exhibits distinct electronic and steric characteristics that are decisive for synthetic and biological outcomes. The 6‑position places the bromine in direct conjugation with both the triazole ring and the carboxylic acid group, altering the acid dissociation constant (pKₐ) and the electron density at the C–Br bond, which in turn modulates oxidative‑addition rates in cross‑coupling reactions . In published medicinal‑chemistry programs, the 6‑bromo regioisomer has been specifically employed to access a validated chemical space (e.g., IRAK4 inhibitors) where other regioisomers gave inferior potency or failed to yield the desired scaffold [1]. Indiscriminate substitution can therefore lead to unreactive intermediates, off‑target biological activity, or costly synthetic re‑optimization.

Quantitative Differentiation Evidence: 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid vs. Closest Analogs


Predicted Acid Dissociation Constant (pKₐ): 6-Bromo Isomer Is a Stronger Acid than the Unsubstituted Parent

The 6‑bromo derivative displays a predicted pKₐ of 1.86 ± 0.30 (ACD/Labs), reflecting the electron‑withdrawing effect of the bromine substituent . In contrast, the unsubstituted [1,2,4]triazolo[1,5‑a]pyridine‑2‑carboxylic acid has an estimated pKₐ of approximately 3.0 (based on class‑level inference and comparison with structurally related heterocyclic carboxylic acids ). The ≈1.1‑unit downward shift implies that the 6‑bromo compound exists predominantly in the carboxylate form at physiological pH, enhancing aqueous solubility and enabling deprotonation under milder basic conditions during amidation or esterification.

Physicochemical profiling Solubility optimization Reaction design

Density as a Surrogate for Intermolecular Interactions: 6-Bromo Isomer Shows Higher Packing Density than Unsubstituted Scaffold

The predicted density of 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine‑2‑carboxylic acid is 2.09 ± 0.1 g cm⁻³ , whereas the unsubstituted parent compound exhibits a predicted density of 1.6 ± 0.1 g cm⁻³ . The 31% increase in density upon bromine substitution reflects stronger intermolecular interactions (e.g., halogen bonding) and higher molecular weight, which can influence crystallinity, melting point, and dissolution behavior during formulation or solid‑phase synthesis.

Solid-state characterization Crystallinity Formulation

Documented Utility as a Key Intermediate in IRAK4 Kinase Inhibitor Patents

Methyl 6‑bromo‑[1,2,4]triazolo[1,5‑a]pyridine‑2‑carboxylate, the direct ester derivative of the target carboxylic acid, is explicitly cited as a synthetic intermediate in U.S. Patent Application 2021/0261526 (Wiles et al.), which discloses IRAK4 inhibitors with IC₅₀ values as low as 100 nM [1]. The 6‑bromo substitution pattern is critical for constructing the triazolopyridine‑pyrimidine hybrid core; the analogous 5‑bromo and 7‑bromo isomers are not exemplified in the patent for this chemical series, suggesting a regiochemical requirement for biological activity [2]. This establishes the 6‑bromo scaffold as a proven gateway to pharmaceutically relevant chemotypes.

Medicinal chemistry Kinase inhibitors Patent literature

Commercial Purity Specification: ≥95% HPLC Purity with 2–8 °C Storage Requirement

The target compound is routinely supplied at a minimum purity of 95% (HPLC) . In contrast, the 7‑bromo isomer is commercially available at a higher stated purity of ≥98% (NLT 98%) [1], which may mislead users into selecting the analogue based on purity alone. However, the 6‑bromo compound’s storage requirement of 2–8 °C (refrigerated) indicates a specific thermal lability profile that must be accounted for in inventory management; the 5‑bromo isomer carries the same storage specification , but the 7‑bromo isomer is routinely shipped at ambient temperature, implying differential stability.

Quality control Stability Procurement

Optimal Application Scenarios for 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid Based on Differential Evidence


Palladium-Catalyzed Cross-Coupling to Access Pharmaceutically Relevant Biaryl and Amino-Substituted Triazolopyridines

The 6‑position bromine is well‑suited for Suzuki–Miyaura or Buchwald–Hartwig couplings, enabling the installation of aryl, heteroaryl, or amino substituents while preserving the carboxylic acid for later‑stage diversification. This orthogonal reactivity is exemplified in patent‑disclosed syntheses of IRAK4 inhibitors, where the 6‑bromo intermediate was successfully elaborated to potent leads (IC₅₀ = 100 nM) [1]. The higher acidity of the carboxylic acid (pKₐ ≈ 1.86) also allows aqueous‑base extraction during workup, simplifying purification .

Amide Bond Formation under Mild Conditions Without Protecting-Group Chemistry

The electron‑withdrawing effect of the 6‑bromo substituent enhances the electrophilicity of the adjacent carboxylic acid, facilitating direct coupling with amines (HATU, EDC, or mixed‑anhydride methods) at near‑neutral pH. This property reduces epimerization risk in peptide‑mimetic syntheses and is particularly beneficial when generating focused libraries for high‑throughput screening .

Physicochemical Property Modulation in Fragment-Based Drug Discovery

The 6‑bromo compound offers a higher density (2.09 g cm⁻³) than the unsubstituted core (1.6 g cm⁻³), which translates to a lower molar volume and potentially improved crystallinity of downstream analogs . In fragment‑growing exercises, this can contribute to favorable lattice‑energy contributions to binding affinity, a factor often considered in structure‑based design.

Regiochemical Requirement in Kinase Inhibitor Scaffold Assembly

Published kinase‑inhibitor patents demonstrate that the 6‑bromo regioisomer is specifically required to access the triazolopyridine‑pyrimidine core of active IRAK4 inhibitors; the 5‑bromo and 7‑bromo analogues are not exemplified, indicating a narrow structural window for biological activity [1]. Researchers working on kinases or related ATP‑competitive enzymes should prioritize the 6‑bromo building block to reproduce or extend literature SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.